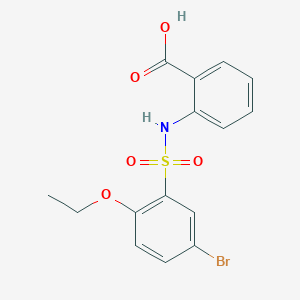

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJNFERKOINKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Deciphering the Molecular Blueprint of a Novel Benzenesulfonamide Derivative

An In-Depth Technical Guide to Predicting the Mechanism of Action of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Authored by: A Senior Application Scientist

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of pharmacology, this guide offers a comprehensive strategy for elucidating the mechanism of action (MoA) of the novel compound, this compound. While specific biological data for this molecule is not yet prevalent in public databases[1][2], its structural motifs—a benzenesulfonamide core linked to a benzoic acid moiety—provide a fertile ground for hypothesis-driven investigation. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and diuretic effects[3][4]. Similarly, benzoic acid derivatives are known for their diverse biological roles, including acting as non-steroidal anti-inflammatory drugs (NSAIDs)[5].

This document is not a mere recitation of protocols; it is a strategic guide that marries computational prediction with empirical validation. As your virtual Senior Application Scientist, I will lead you through a logical, iterative process designed to generate and then rigorously test hypotheses regarding the MoA of this compound. Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating framework for discovery.

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on complex computational and experimental workflows, a foundational analysis of the molecule's structure is paramount. The presence of a sulfonamide group immediately suggests potential interactions with enzymes that accommodate this moiety, such as carbonic anhydrases or folate synthesis enzymes in microorganisms[3][4]. The benzoic acid portion, particularly its ortho-amino linkage, is reminiscent of the fenamic acid class of NSAIDs, hinting at a possible role in cyclooxygenase (COX) inhibition[6].

Our initial hypotheses, therefore, are:

-

Anticancer Activity via Carbonic Anhydrase Inhibition: Certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and linked to cancer progression[7].

-

Anti-inflammatory Action via COX Pathway Modulation: The structural similarity to some NSAIDs suggests that the compound may inhibit COX enzymes, thereby reducing prostaglandin synthesis.

-

Antimicrobial Properties: The sulfonamide pharmacophore is classic for its role in antibacterial drugs that inhibit dihydropteroate synthase[8].

These hypotheses will form the basis of our predictive and validation strategies.

Part 2: A Synergistic Computational and Experimental Workflow

The elucidation of a compound's MoA is a challenging yet crucial aspect of drug discovery, enabling the rationalization of phenotypic findings and the anticipation of potential side effects[9]. We will employ a tiered approach, beginning with in silico predictions to refine our hypotheses and guide subsequent experimental work.

In Silico Prediction: Charting the Course

Computational methods offer a rapid and cost-effective means to predict drug-target interactions and prioritize experimental validation[10]. Our workflow will integrate several computational strategies to build a robust predictive model.

Caption: In Silico Workflow for MoA Prediction.

-

Target Prediction (Phase 1):

-

Objective: To generate a broad list of potential protein targets based on the compound's chemical structure.

-

Methodology:

-

Obtain the SMILES string for this compound: CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O[1].

-

Submit the structure to multiple similarity-based and pharmacophore-based web servers (e.g., SwissTargetPrediction, PharmMapper). The underlying principle is that similar molecules often bind to similar proteins[11].

-

These tools compare the input molecule to databases of known ligands and their targets, generating a ranked list of plausible protein targets.

-

-

Rationale: This multi-pronged approach leverages different algorithms to increase the confidence in predicted targets. It's a hypothesis-generating step to cast a wide but informed net.

-

-

Molecular Docking (Phase 2):

-

Objective: To predict the binding conformation and estimate the binding affinity of the compound to the top-ranked potential targets from Phase 1.

-

Methodology:

-

Download the crystal structures of the predicted targets (e.g., Carbonic Anhydrase IX, COX-2) from the Protein Data Bank (PDB).

-

Prepare the protein and ligand structures (e.g., add hydrogens, assign charges).

-

Perform docking simulations using software like AutoDock Vina. The program will explore possible binding poses of the ligand within the protein's active site and score them based on a calculated binding energy.

-

-

Rationale: Docking provides the first structural insight into a potential interaction. A low binding energy and a pose that forms key interactions (e.g., hydrogen bonds with critical residues) strengthen the hypothesis for that specific target[7].

-

-

Molecular Dynamics (MD) Simulation (Phase 3):

-

Objective: To assess the stability of the predicted ligand-protein complex in a simulated physiological environment.

-

Methodology:

-

Take the most promising docked complex from Phase 2 as the starting point.

-

Run an MD simulation for a significant duration (e.g., 100 nanoseconds) using software like GROMACS.

-

Analyze the trajectory to determine if the ligand remains stably bound in the active site. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and analysis of persistent hydrogen bonds.

-

-

Rationale: While docking is a static snapshot, MD simulation provides a dynamic view of the interaction, offering a more rigorous assessment of binding stability and thus a higher confidence in the predicted target.

-

| Hypothesized Target Class | Specific Example Target | Rationale for Prediction | Key Interactions to Investigate via Docking |

| Carbonic Anhydrases | Carbonic Anhydrase IX (CA IX) | Benzenesulfonamide moiety is a classic zinc-binding group for CAs. | Coordination of the sulfonamide group with the active site Zn²⁺ ion and hydrogen bonds with key residues like His94, His96, and His119. |

| Cyclooxygenases | Cyclooxygenase-2 (COX-2) | Benzoic acid derivative structure is similar to some NSAIDs[6]. | Hydrogen bonding of the carboxylic acid with Arg120 and Tyr355 in the active site. |

| Dihydropteroate Synthase | Bacterial DHPS | The sulfonamide group can act as a competitive inhibitor of p-aminobenzoic acid (PABA)[8]. | Mimicking the binding of PABA in the enzyme's active site. |

Experimental Validation: From Prediction to Proof

Computational predictions, no matter how robust, must be validated through empirical testing. In vitro assays provide a controlled environment to directly measure the interaction between the compound and its predicted target, as well as its effect on cellular processes[12].

Caption: Tiered Strategy for Experimental MoA Validation.

Protocol 1: Carbonic Anhydrase IX Inhibition Assay (Biochemical)

-

Objective: To quantitatively measure the inhibitory activity of the compound against human CA IX.

-

Principle: This is a stopped-flow spectrophotometric assay that measures the CA-catalyzed hydration of CO₂.

-

Methodology:

-

Recombinantly express and purify human CA IX.

-

Prepare a buffer solution (e.g., Tris-SO₄) at pH 7.5.

-

Prepare serial dilutions of the test compound in DMSO.

-

In a stopped-flow instrument, rapidly mix a solution of the enzyme and the inhibitor with a CO₂-saturated buffer solution containing a pH indicator (e.g., p-nitrophenol).

-

Monitor the change in absorbance over time as the pH drops due to the formation of carbonic acid.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Self-Validation: A known CA IX inhibitor (e.g., Acetazolamide) must be run in parallel as a positive control to validate the assay's performance. A vehicle control (DMSO) serves as the negative control.

Protocol 2: COX-2 Inhibition Assay (Cell-Based)

-

Objective: To assess the compound's ability to inhibit the production of prostaglandin E₂ (PGE₂) in a cellular context.

-

Principle: Lipopolysaccharide (LPS) induces the expression of COX-2 in macrophages, which then produce PGE₂. The level of PGE₂ in the cell supernatant can be quantified by ELISA.

-

Methodology:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and activity.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Determine the IC₅₀ value by plotting the percentage of PGE₂ inhibition against the compound concentration.

-

-

Self-Validation: A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control. Unstimulated and LPS-stimulated cells without the compound serve as negative and positive controls for the biological response, respectively. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 3: Antimicrobial Susceptibility Testing (Phenotypic)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

-

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli)[4][13].

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

-

Self-Validation: A known antibiotic (e.g., Sulfamethoxazole) is used as a positive control. The growth and sterility controls validate the experimental conditions and the viability of the bacterial inoculum.

Part 3: Synthesizing the Data and Concluding the MoA

-

A high-confidence computational prediction (stable MD simulation, plausible docking pose).

-

A potent biochemical activity (low IC₅₀ or Kᵢ value).

-

A corresponding effect in a relevant cell-based model that is not attributable to general toxicity.

For instance, if molecular docking and MD simulations predict stable binding to CA IX, and the compound subsequently shows a low nanomolar IC₅₀ in the enzyme inhibition assay and reduces the viability of a CA IX-dependent cancer cell line, this builds a powerful, multi-layered argument for CA IX inhibition as a primary mechanism of action.

This in-depth guide provides a robust, scientifically-grounded framework for predicting and validating the mechanism of action of this compound. By following this logical progression from in silico prediction to empirical proof, researchers can efficiently and confidently uncover the therapeutic potential of this and other novel chemical entities.

References

- IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.

- Columbia University Department of Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action.

- Al-Sanea, M. M., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health.

- Korkut, A., et al. (2018). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. National Institutes of Health.

- Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis.

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.

- Chen, L., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology.

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health.

- Jing, Y., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. MDPI.

- Wikipedia. (n.d.). In vitro.

- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.

- Accelevir. (n.d.). Functional Cell-Based Assays.

- Al-Sanea, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- PubChemLite. (n.d.). This compound (C15H14BrNO5S).

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid.

- Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. PubMed.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Fun, H. K., et al. (2024). 5-Bromo-2-(phenylamino)benzoic acid. National Institutes of Health.

- da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Vulcanchem. (n.d.). 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid.

- WIPO Patentscope. (2023). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

Sources

- 1. PubChemLite - this compound (C15H14BrNO5S) [pubchemlite.lcsb.uni.lu]

- 2. 327072-95-7|this compound|BLD Pharm [bldpharm.com]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid (902249-12-1) for sale [vulcanchem.com]

- 9. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. researchgate.net [researchgate.net]

A Guide to the Spectral Analysis of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the compound 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section will present a hypothetical experimental protocol, a table of predicted spectral data, and a thorough interpretation, offering valuable insights for researchers working with this or structurally related molecules.

Introduction: The Significance of Spectral Characterization

This compound is a complex organic molecule incorporating several key functional groups: a carboxylic acid, a sulfonamide linkage, and a substituted aromatic system. Such compounds are of interest in medicinal chemistry and materials science, where a precise understanding of their structure and purity is paramount. Spectroscopic analysis is the cornerstone of molecular characterization, providing an unambiguous fingerprint of a compound's identity and structural integrity.

This guide is structured to provide a comprehensive, field-proven perspective on the spectral analysis of the target molecule. We will explore the "why" behind experimental choices and interpret the predicted data with a focus on self-validating logic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Causality Behind NMR Experimental Choices

For a molecule like this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.

-

¹H NMR: To identify the number of different types of protons, their relative ratios, and their neighboring protons (spin-spin coupling).

-

¹³C NMR: To determine the number of different types of carbon atoms in the molecule.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The acidic protons of the carboxylic acid and the sulfonamide N-H are more likely to be observed in DMSO-d₆ than in other solvents like chloroform-d (CDCl₃).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the analysis of similar structures reported in the literature[1][2].

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~10.0 | s | 1H | SO₂NH |

| ~7.9 | d | 1H | Ar-H |

| ~7.7 | dd | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~4.2 | q | 2H | OCH₂CH₃ |

| ~1.4 | t | 3H | OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~155 | Ar-C (C-OEt) |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~133 | Ar-CH |

| ~132 | Ar-CH |

| ~130 | Ar-C |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-C (C-Br) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~65 | OCH₂CH₃ |

| ~15 | OCH₂CH₃ |

Interpretation of Predicted NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a quartet and a triplet), the aromatic protons, and the acidic protons of the carboxylic acid and sulfonamide. The aromatic region will be complex due to the presence of two substituted benzene rings. The protons on the benzoic acid moiety and the bromo-ethoxy-benzenesulfonyl moiety will exhibit characteristic splitting patterns based on their substitution.

The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon at a downfield shift (~168 ppm), the aromatic carbons, and the two carbons of the ethoxy group. The carbon attached to the bromine atom is expected to be in the range of 110-125 ppm.

Caption: Predicted NMR assignments for key atoms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The Rationale for High-Resolution Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the accurate mass and elemental composition of the molecular ion.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the accurate mass with the theoretical mass to confirm the elemental composition.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data is based on the compound's molecular formula (C₁₅H₁₄BrNO₅S)[3].

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 399.9849 |

| [M-H]⁻ | 397.9703 |

| [M+Na]⁺ | 421.9668 |

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity.

Caption: Plausible MS fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The Logic of IR Sample Preparation

The choice of sample preparation can influence the IR spectrum. For a solid sample, preparing a KBr (potassium bromide) pellet is a common method that produces a high-quality spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the different functional groups.

Predicted Infrared (IR) Data

The predicted IR data is based on characteristic absorption frequencies for the functional groups present in the molecule[4][5][6].

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3250 | N-H stretch | Sulfonamide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy) |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic |

| ~1340, ~1160 | S=O stretch | Sulfonamide |

| ~1250 | C-O stretch | Aryl ether |

| ~1020 | C-O stretch | Ether |

| ~820 | C-H bend | Aromatic (out-of-plane) |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The sharp C=O stretch will appear around 1700 cm⁻¹. The N-H stretch of the sulfonamide will likely be a sharp peak around 3250 cm⁻¹. The two strong bands for the asymmetric and symmetric S=O stretching of the sulfonamide group are key identifiers. The presence of the aromatic rings and the ethoxy group will be confirmed by their respective C-H, C=C, and C-O stretching and bending vibrations.

Caption: Key predicted IR absorption regions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characterization of this compound. By understanding the expected NMR, MS, and IR data, researchers can more effectively plan their synthetic and analytical workflows, and confidently interpret their experimental results. The principles and methodologies outlined here are broadly applicable to the characterization of complex organic molecules and serve as a valuable resource for scientists in the field of drug development and chemical research.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. PubChemLite - this compound (C15H14BrNO5S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Biological Targets of Benzenesulfonamide Derivatives

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents.[1][2] Its remarkable versatility stems from its ability to engage with a diverse range of biological targets, leading to applications spanning from anticancer and anti-inflammatory to antimicrobial and diuretic therapies.[3][4] This in-depth technical guide explores the core biological targets of benzenesulfonamide derivatives, elucidating the molecular mechanisms of action, structure-activity relationships, and the critical experimental workflows required for target validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to provide a comprehensive resource for harnessing the full potential of this powerful pharmacophore.

Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group (-SO₂NH₂) is characterized by a tetrahedral sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom and a benzene ring. This arrangement confers specific physicochemical properties that are key to its biological activity. The sulfonamide proton is weakly acidic, allowing it to exist in an anionic form at physiological pH, a critical feature for its interaction with many enzyme active sites.[5]

The true power of the scaffold lies in its synthetic tractability. The benzene ring and the sulfonamide nitrogen can be readily functionalized, allowing for the creation of large, diverse chemical libraries. This "tail" strategy, where different moieties are attached to the core scaffold, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties for a desired biological target.[6] This guide will dissect the major classes of targets successfully modulated by these derivatives.

Carbonic Anhydrases (CAs): The Archetypal Target

Perhaps the most well-established targets for benzenesulfonamides are the carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[7][8] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction involved in pH regulation, fluid balance, and various physiological and pathological processes.[9][10]

Mechanism of Action and Isoform Selectivity

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. In its deprotonated (anionic) form, it coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and disrupting the catalytic cycle.[5]

There are at least 12 catalytically active human CA isoforms, and their inhibition gives rise to different therapeutic effects.[6] For example:

-

hCA II Inhibition: Leads to diuretic effects and reduction of intraocular pressure, utilized in anti-glaucoma drugs like Acetazolamide .[5]

-

hCA IX and XII Inhibition: These isoforms are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them key targets for anticancer therapies.[7][10][11] Selective inhibitors can disrupt tumor pH regulation and survival.[7][10]

The selectivity of benzenesulfonamide derivatives for different CA isoforms is dictated by the "tail" appended to the benzene ring. These tails extend into various parts of the active site cavity, forming specific interactions with amino acid residues that differ between isoforms, thereby governing the compound's inhibition profile.[7][8]

Experimental Validation Workflow

A robust workflow is essential to identify and characterize novel CA inhibitors.

Diagram: Experimental Workflow for CA Inhibitor Validation

Caption: Workflow for discovery and validation of carbonic anhydrase inhibitors.

Step-by-Step Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA activity. It measures the pH change resulting from the enzyme-catalyzed hydration of CO₂.

-

Reagents & Buffers: Prepare a suitable buffer (e.g., HEPES or TAPS) with a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the purified CA enzyme and the benzenesulfonamide inhibitor in an appropriate solvent (e.g., DMSO).

-

Instrument Setup: Use a stopped-flow spectrophotometer capable of rapid mixing. Set the observation wavelength to monitor the absorbance change of the pH indicator.

-

Reaction Initiation: In one syringe, place the enzyme solution (with or without the inhibitor pre-incubated). In the other syringe, place a CO₂-saturated buffer solution.

-

Data Acquisition: Rapidly mix the two solutions. The instrument will record the change in absorbance over time as the pH drops due to proton formation.

-

Analysis: The initial rate of the reaction is determined from the slope of the absorbance curve. Inhibition constants (Ki) are calculated by measuring the rates at various inhibitor concentrations and fitting the data to the Morrison equation for tight-binding inhibitors.

Cyclooxygenase-2 (COX-2): Targeting Inflammation

Benzenesulfonamides are the defining feature of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "coxibs," which selectively inhibit the COX-2 enzyme.[12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is designed to reduce inflammation while sparing the gastroprotective functions of COX-1.[12]

Mechanism of Selective Inhibition

The selectivity of coxibs arises from a subtle structural difference between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, flexible side pocket. The benzenesulfonamide moiety of drugs like Celecoxib is able to project into this specific side pocket, forming favorable interactions with residues like Arg513.[13] This mode of binding is not possible in the smaller COX-1 active site, thus conferring selectivity.[12][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 12. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Introduction

The compound 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid belongs to the 2-sulfonamidebenzamide class of molecules. This structural scaffold has gained significant interest in medicinal chemistry. Notably, derivatives of this class have been identified as potent and selective positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MrgX1).[1][2][3][4] MrgX1 is a promising non-opioid target for the treatment of chronic pain, as its expression is largely restricted to peripheral sensory neurons.[4] Allosteric modulation offers a sophisticated mechanism for tuning receptor activity, potentially providing greater specificity and safety compared to traditional agonists.

Beyond the specific activity at MrgX1, the broader family of benzoic acid derivatives is known to possess a wide range of biological activities, including potential anticancer and anti-inflammatory effects.[5] This document provides a comprehensive experimental framework for researchers and drug development professionals to conduct an initial characterization of this compound in a cell culture setting. The protocols herein are designed to first assess its general cellular toxicity and then to probe its potential as a modulator of GPCR signaling, with a focus on pathways relevant to its structural class.

Hypothesized Mechanism of Action: Allosteric Modulation of GPCR Signaling

Based on its structural similarity to known MrgX1 modulators, a primary hypothesis is that this compound acts as a positive allosteric modulator of a G protein-coupled receptor (GPCR), such as MrgX1. As a PAM, the compound would not activate the receptor on its own but would enhance the response of the receptor to its endogenous ligand. MrgX1 is a Gq-coupled receptor, and its activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), which can lead to the activation of downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

This section outlines a logical workflow for the initial cellular characterization of the compound. It begins with fundamental steps for compound handling and progresses to broad cytotoxicity screening, followed by a more specific functional assay to test the primary hypothesis.

PART 1: Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of the test compound is critical for reproducible results.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Safety First: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg) using an analytical balance.

-

Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For a compound with a molecular weight of 445.29 g/mol , 1.123 mL of DMSO would be added to 5 mg to make a 10 mM stock.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

PART 2: Cell Line Selection and Maintenance

The choice of cell line is dependent on the experimental goals.

-

For GPCR Screening (Hypothesis-driven): A cell line endogenously expressing the target receptor or a host cell line (e.g., HEK293) stably transfected with the receptor of interest (e.g., MrgX1) is ideal.[3]

-

For General Cytotoxicity/Anticancer Screening (Exploratory): A panel of human cancer cell lines from different tissues is recommended (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)).

-

Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2.

PART 3: Cell Viability and Cytotoxicity Screening

The initial step in characterizing a new compound is to determine its effect on cell viability and establish a dose-response curve. The PrestoBlue™ assay, a resazurin-based assay, is a rapid and sensitive method to quantify cellular metabolic activity.

Caption: Workflow for the cell viability and cytotoxicity assay.

Protocol: PrestoBlue™ Cell Viability Assay

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[6]

-

Compound Dilution: Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Remember to prepare a vehicle control (DMSO) at the highest concentration used for the compound dilutions.

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control. Include wells with medium only as a background control.

-

Incubation: Return the plate to the incubator for a period of 24, 48, or 72 hours.

-

Incubation with Reagent: Incubate the plate at 37°C for 10 minutes to 2 hours, monitoring for color change. The incubation time depends on the metabolic activity of the cell line.[7]

-

Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[9]

-

Data Analysis:

-

Subtract the average background reading from all other readings.

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the normalized viability (%) against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

PART 4: Functional Assay - Intracellular Calcium Mobilization

To investigate the hypothesis that the compound is a modulator of a Gq-coupled receptor, a calcium mobilization assay is performed. This assay measures changes in intracellular calcium concentration following receptor activation.[10][11]

Protocol: Fluo-4 Calcium Imaging Assay

-

Cell Seeding: Seed cells (e.g., HEK293-MrgX1) onto a 96-well black-walled, clear-bottom plate and allow them to grow to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Remove the culture medium and add the dye loading buffer to the cells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 20-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[12]

-

Washing: Gently wash the cells with a wash buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Assay on a Kinetic Plate Reader (e.g., FLIPR):

-

Place the cell plate into the instrument.

-

Establish a baseline fluorescence reading for several seconds.

-

To test for PAM activity: The instrument will first add the test compound (or vehicle), and after a short incubation, it will add a sub-maximal concentration (EC20) of the known agonist (e.g., BAM8-22 for MrgX1).

-

To test for agonist activity: The instrument will add the test compound directly.

-

Continuously record the fluorescence signal for several minutes to capture the transient calcium flux.[12]

-

-

Data Analysis: The change in fluorescence intensity (F/F0) over time is calculated. The peak response is used to generate dose-response curves and calculate EC50 (for agonists) or potentiation (for PAMs).

Data Presentation

Quantitative data should be summarized in a clear and concise format.

Table 1: Cytotoxicity of this compound on various cell lines.

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HEK293 | 48 | > 100 |

| MCF-7 | 48 | 45.2 |

| A549 | 48 | 67.8 |

| HeLa | 48 | 82.1 |

Data are representative. Actual values must be determined experimentally.

Troubleshooting

-

Compound Precipitation: If the compound precipitates in the culture medium, try lowering the final concentration, increasing the DMSO concentration (while ensuring it remains non-toxic to cells, typically <0.5%), or using a different solvent.

-

High Variability in Viability Assays: Ensure even cell seeding and proper mixing of reagents. Check for edge effects on the plate and avoid using the outer wells if necessary.

-

No Signal in Calcium Assay: Confirm receptor expression in the cell line. Check the viability of the cells and the integrity of the fluorescent dye. Ensure the agonist is active.

-

High Background in Calcium Assay: Incomplete washing of the extracellular dye. Ensure probenecid is used to prevent dye leakage.

References

- Ansari, M. F., & Al-Ghanim, K. A. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry, 31.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

El-Hachem, N. (2025). Cell viability using PrestoBlue HS. Protocols.io. [Link]

- Sharma, S., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 13(5), 841–847.

- Sharma, S., et al. (2022). Further synthesis and biological characterization of a series of 2-sulfonamidebenzamides as allosteric modulators of MrgX1.

- Sharma, S., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.

-

CellBioEd. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue [Video]. YouTube. [Link]

- Sheffler, D. J., et al. (2014). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. Probe Reports from the NIH Molecular Libraries Program.

- Wang, L., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(5), 624-633.

- Bootman, M. D., & Bultynck, G. (2011). Using Calcium Imaging as a Readout of GPCR Activation. Methods in Molecular Biology, 746, 277-296.

- Sharma, S., et al. (2022).

- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.

-

Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

- Borkovich, K. A., & Shoesmith, S. E. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 662, 147-157.

- Bootman, M. D., & Bultynck, G. (2011). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 746, 277-96.

- White, D. W. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 223-238.

- Hinde, E., & Nagafuchi, A. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 139-153.

-

Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

- Bootman, M. D., & Bultynck, G. (2011). Using Calcium Imaging as a Readout of GPCR Activation.

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Cell viability using PrestoBlue HS [protocols.io]

- 7. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Stock Solutions of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Abstract

This comprehensive technical guide provides detailed protocols and best practices for the preparation of stock solutions of the small molecule compound, 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid (Molecular Formula: C₁₅H₁₄BrNO₅S; Molecular Weight: 400.24 g/mol ).[1] This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of stock solutions, a critical first step for any downstream biological or chemical assay. The guide emphasizes the principles of scientific integrity, providing a framework for determining solubility and preparing solutions of desired concentrations, even in the absence of extensive published solubility data for this specific compound.

Introduction: The Criticality of Proper Stock Solution Preparation

The accuracy and reliability of any experiment involving small molecule compounds are fundamentally dependent on the correct preparation of the initial stock solution. Improperly prepared solutions can lead to significant errors in experimental results, including inaccurate dose-response curves, misleading structure-activity relationships, and a general lack of reproducibility. The primary challenges in preparing stock solutions often revolve around the solubility of the compound in a given solvent. Factors such as the choice of solvent, temperature, and handling techniques can all influence the final concentration and stability of the stock solution.

This guide will address these challenges by providing a systematic approach to preparing stock solutions of this compound. While specific quantitative solubility data for this compound is not widely available in the public domain, this protocol will empower the researcher to empirically determine the solubility and proceed with the preparation of a stock solution of a known concentration.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for developing a sound experimental protocol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BrNO₅S | PubChem |

| Molecular Weight | 400.24 g/mol | PubChem[1] |

| Appearance | Typically a solid powder (visual inspection) | General knowledge |

| CAS Number | 327072-95-7 | PubChem[1] |

Recommended Solvents and General Considerations

For many non-polar to moderately polar small organic molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[2][3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[5][6]

Key Considerations:

-

Purity of DMSO: Always use anhydrous, high-purity DMSO (≥99.9%). Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[7]

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] It is crucial to handle it in a dry environment and to securely cap the solvent bottle immediately after use.

-

Inert Atmosphere: For compounds that may be sensitive to oxidation, it is advisable to handle the solid compound and the resulting solution under an inert atmosphere, such as nitrogen or argon.

Experimental Protocol: Empirical Determination of Solubility and Preparation of a Saturated Stock Solution

This protocol provides a systematic method to determine the approximate solubility of this compound in DMSO and to prepare a saturated stock solution.

Materials and Equipment:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Calibrated analytical balance

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free pipette tips

-

Sterile microcentrifuge tubes or amber glass vials

Protocol Steps:

-

Initial Weighing: Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube or vial.

-

Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube containing the compound.

-

Dissolution Attempts:

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes. Visually inspect the solution for any undissolved particulate matter.

-

Sonication: If undissolved solid remains, place the tube in a water bath sonicator for 5-10 minutes. Intermittent vortexing during sonication can aid dissolution.

-

Warming (Optional and with Caution): Gentle warming (e.g., to 30-40°C) can sometimes increase solubility. However, be cautious as heat can degrade some compounds. Always check for any known temperature sensitivity of the compound.

-

-

Iterative Solvent Addition: If the compound has not fully dissolved, add small, precise increments of DMSO (e.g., 10-20 µL at a time), repeating step 3 after each addition. Keep a careful record of the total volume of DMSO added.

-

Reaching Saturation: The point at which a small amount of solid material no longer dissolves, even with extended vortexing and sonication, indicates that a saturated solution has been reached.

-

Clarification of the Saturated Solution: Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining undissolved solid.

-

Transfer of Supernatant: Carefully pipette the clear supernatant to a new, sterile, labeled tube. This supernatant is your saturated stock solution.

-

Calculation of Solubility: Based on the initial mass of the compound and the total volume of DMSO used to achieve saturation, you can calculate the approximate solubility in mg/mL or molarity.

Experimental Protocol: Preparation of a Stock Solution of a Specific Concentration

Once the approximate solubility is known, you can prepare a stock solution of a desired concentration (below the saturation point).

Workflow for Preparing a 10 mM Stock Solution:

Caption: Workflow for preparing a 10 mM stock solution.

Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of the compound.

-

Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.

-

Storage Temperature: For long-term storage, keep the aliquots at -20°C or -80°C.

-

Light Sensitivity: Protect the stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

-

Thawing: When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before making further dilutions.

Preparation of Working Solutions

Direct dilution of a high-concentration DMSO stock solution into an aqueous buffer or cell culture medium can cause the compound to precipitate. To avoid this, it is best practice to perform serial dilutions in DMSO first, before the final dilution into the aqueous medium. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) and a vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Workflow for Preparing a Working Solution:

Caption: Workflow for preparing a working solution from a DMSO stock.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Compound does not dissolve | - Insufficient solvent- Water contamination in DMSO- Compound has low solubility | - Add more solvent incrementally- Use fresh, anhydrous DMSO- Perform the empirical solubility determination protocol |

| Precipitation upon dilution in aqueous buffer | - Compound is not soluble at the working concentration in the aqueous medium | - Perform serial dilutions in DMSO first to a lower concentration before the final aqueous dilution- Increase the final DMSO concentration slightly (while ensuring it is tolerated by the assay system) |

| Inconsistent experimental results | - Inaccurate initial weighing- Degradation of the compound in the stock solution due to improper storage | - Use a calibrated analytical balance- Aliquot stock solutions and avoid repeated freeze-thaw cycles |

Conclusion

The successful use of this compound in research and development hinges on the careful and accurate preparation of its stock solutions. By following the protocols and best practices outlined in this guide, researchers can ensure the integrity and reproducibility of their experiments. The emphasis on empirical solubility determination provides a robust framework for working with this and other compounds where extensive solubility data may not be readily available.

References

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C15H14BrNO5S) [pubchemlite.lcsb.uni.lu]

- 2. thco.com.tw [thco.com.tw]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes & Protocols for Antimicrobial Studies of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with therapeutic potential. Sulfonamides were among the first synthetic antimicrobial drugs successfully introduced into clinical practice, and their derivatives continue to be a source of promising new candidates.[1][2] This document provides a comprehensive guide for researchers on the evaluation of the antimicrobial properties of a novel sulfonamide derivative, 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid.

This compound merges the structural features of a sulfonamide and a benzoic acid derivative. Both parent structures are known to exhibit antimicrobial properties.[3][4] The presence of a bromine atom and an ethoxy group may further influence its biological activity. While specific data for this compound is not yet extensively published, these protocols outline a robust framework for its initial characterization, based on established methodologies for antimicrobial susceptibility testing and cytotoxicity assessment.[5]

Hypothesized Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are structurally analogous to p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[3][4] Bacteria utilize folic acid to produce vital components for DNA synthesis, such as purines and pyrimidines.[1] It is hypothesized that this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroic acid.[1][3] By blocking this crucial step, the compound would halt the production of tetrahydrofolic acid, leading to a bacteriostatic effect where bacterial growth and reproduction are inhibited.[1][4]

Caption: Hypothesized mechanism of action for this compound.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The primary objective of these tests is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[5]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

-

96-well microtiter plates (sterile)

-

Test compound: this compound

-

Solvent (e.g., Dimethyl sulfoxide - DMSO, sterile)

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or plate reader (optional)

-

Sterile pipettes and tips

-

Incubator

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in a sterile broth medium.

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium to cover a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include essential controls:

-

Positive Control: Bacteria with no compound to ensure organism viability.

-

Negative Control (Sterility): Broth medium only to check for contamination.

-

Solvent Control: Bacteria with the highest concentration of the solvent used to ensure it has no antimicrobial effect.

-

-

Seal the plate and incubate at 37°C for 16-20 hours.[6]

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[5] This can also be assessed quantitatively by measuring the optical density at 600 nm using a plate reader.

-

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is based on the diffusion of the compound from a well through a solidified agar medium seeded with the test microorganism.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains and standardized inoculum (0.5 McFarland)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

Test compound solution at a known concentration

-

Positive control antibiotic solution

Step-by-Step Methodology:

-

Preparation of Agar Plates:

-

Using a sterile swab dipped in the standardized inoculum, create a uniform microbial lawn by streaking the entire surface of the MHA plate.[5]

-

-

Creation of Wells:

-

Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.[5]

-

-

Application of Compound:

-

Carefully add a fixed volume (e.g., 50 µL) of the test compound solution into a designated well.

-

Add the positive control antibiotic and solvent control to separate wells on the same plate.

-

-

Incubation:

-

Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound.

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

-

Data Presentation: Quantitative Summary

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Gram-positive | [Hypothetical Value: 16] | 0.5 |

| Bacillus subtilis ATCC 6633 | Gram-positive | [Hypothetical Value: 32] | 0.25 |

| Escherichia coli ATCC 25922 | Gram-negative | [Hypothetical Value: 64] | 0.015 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Hypothetical Value: >128] | 0.5 |

| Candida albicans ATCC 10231 | Fungus | [Hypothetical Value: >128] | N/A |

Note: Data presented are hypothetical and for illustrative purposes only.

Part 2: In Vitro Cytotoxicity Assessment

Before a compound can be considered for therapeutic use, its potential toxicity to mammalian cells must be evaluated. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol 3: MTT Assay for Cytotoxicity

This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[6]

Materials:

-

Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

-

Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

Table 2: Illustrative Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound |

|---|---|---|

| HEK293 | 24 | [Hypothetical Value: >100] |

| Vero | 24 | [Hypothetical Value: 85] |

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This document provides a foundational set of protocols for the initial antimicrobial and cytotoxic evaluation of this compound. By systematically determining the MIC against a panel of clinically relevant microorganisms and assessing its toxicity profile against mammalian cells, researchers can establish a preliminary efficacy and safety profile. Positive results from these in vitro assays would warrant further investigation, including time-kill assays to determine bactericidal versus bacteriostatic activity, checkerboard assays to assess synergy with other antibiotics, and eventually, in vivo studies in animal models of infection.[8]

References

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

-

Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia. Retrieved from

- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.

- Chauhan, A., & Goyal, M. K. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

- Wicher, P., & Ciesielczuk, K. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Scientific Reports.

- Tačić, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced technologies.

- Riss, T. L., et al. (2016). Cell viability assays. Assay Guidance Manual.

- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177.

- Ali, I. H., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.

Sources

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 8. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Enzyme Inhibition by 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide

The compound 2-(5-bromo-2-ethoxybenzenesulfonamido)benzoic acid belongs to a chemical class characterized by a sulfonamide linker between two aromatic rings, one of which is a benzoic acid. This structural architecture is a hallmark of potent inhibitors for several key enzyme families. Specifically, the arylsulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes.[1][2] Based on extensive structure-activity relationship (SAR) studies of similar compounds, we hypothesize that this compound is a promising candidate for the inhibition of carbonic anhydrases (CAs) .

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[1][3]

This guide provides a comprehensive, field-proven protocol for researchers to systematically characterize the inhibitory activity of this compound against a representative carbonic anhydrase isoform, human carbonic anhydrase II (hCA II). The methodologies detailed herein are designed to be self-validating, progressing from initial potency determination to a thorough investigation of the kinetic mechanism of action (MoA).

Phase 1: Preliminary Compound Characterization

Before initiating enzyme inhibition assays, it is critical to determine the fundamental physicochemical properties of the test compound to ensure data integrity.

Protocol 1.1: Solubility and Stability Assessment

Rationale: Enzymatic assays are conducted in aqueous buffers. Undissolved compound can cause light scattering, leading to artifactual results in spectrophotometric assays. Furthermore, compound degradation during the assay can lead to an underestimation of potency.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.

-

Solubility Test: Serially dilute the stock solution into the intended assay buffer to determine the highest concentration that remains soluble. This can be assessed visually (for precipitation) and quantitatively by measuring the absorbance of the solution over a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.

-

Stability Test: Incubate the compound in the assay buffer at the intended experimental temperature (e.g., 25°C or 37°C) for the maximum duration of the planned kinetic experiment.

-